molecular formula C7H14O2 B1340068 1-Methylcyclohexane-1,4-diol CAS No. 89794-52-5

1-Methylcyclohexane-1,4-diol

Cat. No. B1340068
CAS RN: 89794-52-5
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2 . It has a molecular weight of 130.19 and is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclohexane-1,4-diol consists of a cyclohexane ring with a methyl group and two hydroxyl groups attached . The InChI code for this compound is 1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

1-Methylcyclohexane-1,4-diol has a melting point of 81-84°C .

Scientific Research Applications

Combustion and Pyrolysis Studies

1-Methylcyclohexane (MCH) is used as a representative component in fuel surrogates to understand combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels. Investigations into the species formed during the pyrolysis and combustion of MCH using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry have provided insights into the formation channels of various intermediates and radicals (Wang et al., 2014).

Synthetic Organic Chemistry

The synthesis and chemistry of derivatives related to MCH, such as 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, have been explored for their application in producing natural products and 1,4-dicarbonyls. This includes methods for the selective dihydroxylation of these compounds and their potential in yielding a variety of chemical structures with wide applicability (Valente et al., 2009).

Hydrogen Energy Carriers

Methylcyclohexane is considered an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content and physicochemical performance. Research on the catalytic dehydrogenation of MCH as part of the Methylcyclohexane-toluene-hydrogen cycle, which aims for the recycling of materials and energy, is significant for the development of efficient catalysts and industrial applications (Meng et al., 2021).

Polymer Synthesis

In polymer chemistry, MCH derivatives like cyclohexane dimethanol (CHDM) are investigated for their effects on the mechanical properties of polymers. For example, the influence of CHDM on the tensile strength and elasticity of polymerslike hydroxyl-terminated polybutadiene (HTPB) has been studied, showing that the addition of diols like CHDM can significantly enhance the tensile strength and elasticity of the material (Wingborg, 2002).

Environmental and Toxicological Studies

Research on the environmental impact and toxicity of MCH derivatives, such as crude 4-methylcyclohexanemethanol (MCHM), is vital for understanding their safety and effects. Studies have assessed the acute and subchronic oral toxicity, skin and eye irritation, and potential carcinogenicity of these compounds, providing important data for safety guidelines and environmental impact assessments (Paustenbach et al., 2015).

Catalysis in Chemical Processes

MCH is used in studies exploring catalysts for dehydrogenation reactions, which are fundamental in the chemical process and petroleum refining industries. Research focuses on developing more efficient catalysts and reaction engineering methods for these reactions, such as using nickel catalysts in the dehydrogenation of MCH to toluene for hydrogen storage (Yolcular & Olgun, 2008).

NMR Spectroscopy and Molecular Interactions

The interaction of MCH derivatives with other molecules has been studied using techniques like NMR spectroscopy. Investigations into the through-space and through-bond effects in the association of diols with pyridine, for instance, provide insights into molecular interactions and the behavior of these compounds in different environments (Lomas, 2011).

Energy Research

Studies in energy research, including the investigation of gas hydrates formed by MCH derivatives, contribute to understanding the stability and behavior of these compounds under different temperature and pressure conditions. Such research is critical for the development of energy storage and recovery systems (Nakamura et al., 2003).

Safety And Hazards

1-Methylcyclohexane-1,4-diol is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1-methylcyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohexane-1,4-diol

CAS RN

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,4-cyclohexanediol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-Methyl-1,4-cyclohexanediol
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Record name 1-methylcyclohexane-1,4-diol
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-hydroxy-4-methylcyclohexanone (1 equiv) in methanol (0.5 M) was added sodium borohydride (2 equiv).The resulting mixture was stirred at room temperature overnight. After the reaction was complete, the resulting mixture was quenched with water and extracted with ethyl acetate. The organic layers were combined, washed with brine (20 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel flash column chromatography (0-10% DCM in methanol) to afford the title compound as a white solid (87% yield, cis/trans mixture). 1H NMR (300 MHz, DMSO-d6) δ ppm 4.34-4.32 (d, J=4.5 Hz, 1H), 4.29-4.27 (d, J=3.6 Hz, 0.45H), 4.12-4.06 (m, 0.47H), 4.00 (s, 0.39H), 3.97 (s, 1H), 3.82 (s, 0.48H), 3.55-3.50 (m, 0.47H), 3.20-3.17 (d, J=7.5 Hz, 1H), 1.76-1.62 (m, 1H), 1.60-1.40 (m, 8H), 1.35-1.20 (m, 4H), 1.07 (s, 1.5H), 1.05 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JH Bushweller, L Anzalone… - Synthetic Communications, 1989 - Taylor & Francis
Stereoselective syntheses of the previously uncharacterized cis- and trans-1-methylcyclohexane-1,4-diols and their conversion to 4-hemisuccinate esters are described. …
Number of citations: 10 www.tandfonline.com
MA SEFTON, IL FRANCIS… - Journal of Food …, 1994 - Wiley Online Library
Free volatiles, and those hydrolytically released from glycosidic forms, were analyzed for Sauvignon Blanc juices from three successive vintages. Most of the 213 compounds identified …
Number of citations: 152 ift.onlinelibrary.wiley.com
NY Ji, XM Li, BG Wang - Helvetica Chimica Acta, 2010 - Wiley Online Library
Two new halogenated sesquiterpenes, (8β)‐10‐bromo‐3‐chloro‐2,7‐epoxychamigr‐9‐en‐8‐ol (1) and 2‐bromo‐3‐chlorobisabola‐7(14),11‐diene‐6,10‐diol (3), and one new phytol‐…
Number of citations: 28 onlinelibrary.wiley.com
YO Tashenov, YM Suleimen, K Akatan - 2018 - 5.63.119.17
Terpinen-4-ol 1, a monoterpene, is found as the main component of essential oils isolated from cassumunar ginger and tea tree, exhibits different biological activities such as anticancer, …
Number of citations: 0 5.63.119.17
RA Hartz, L Xu, SY Sit, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
An investigation of the structure–activity relationships of a series of HIV-1 maturation inhibitors (MIs) based on GSK3640254 (4) was conducted by incorporating novel C-17 amine …
Number of citations: 2 pubs.acs.org
Е Ташенов, Е Cүлеймен, Қ Ақатан - … университета имени ЛН …, 2018 - bulchmed.enu.kz
Terpinen-4-ol 1, a monoterpene, is found as the main component of essential oils isolated from cassumunar ginger and tea tree, exhibits different biological activities such as anticancer, …
Number of citations: 0 bulchmed.enu.kz
DS Clark - 1993 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
M Harizani, E Ioannou, V Roussis - Progress in the chemistry of organic …, 2016 - Springer
Nature, the most prolific source of biological and chemical diversity, has provided mankind with treatments for health problems since ancient times and continues to be the most …
Number of citations: 76 link.springer.com
Y Kitano, K Chiba, M Tada - Synthesis, 2001 - thieme-connect.com
Treatment of tertiary alcohols with silver salts (AgClO4, AgBF4, or AgOTf) and trimethylsilyl cyanide (TMSCN), followed by hydrolysis, directly affords excellent yields of corresponding …
Number of citations: 32 www.thieme-connect.com

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